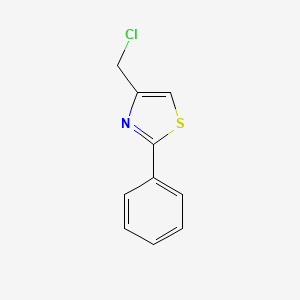

4-(Chloromethyl)-2-phenyl-1,3-thiazole

Description

Significance of the Thiazole (B1198619) Scaffold in Contemporary Chemical and Pharmaceutical Sciences

The thiazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the incorporation of the thiazole moiety into a multitude of biologically active compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. tsijournals.comtandfonline.comnih.govtandfonline.combenthamdirect.com The presence of the thiazole ring in natural products like vitamin B1 (thiamine) underscores its fundamental role in biological processes.

The significance of the thiazole scaffold extends beyond its biological activities. The aromatic nature of the ring system, coupled with the presence of heteroatoms, allows for a diverse range of chemical modifications. This amenability to synthetic manipulation enables chemists to fine-tune the electronic and steric properties of thiazole-containing molecules, thereby optimizing their function for specific applications. The stability of the thiazole ring also contributes to its utility as a core structural motif in the design of novel compounds.

Overview of Research Trajectories for Thiazole Derivatives

Current research on thiazole derivatives is multifaceted and continues to expand into new and exciting areas. A primary focus remains on the discovery and development of novel therapeutic agents. nih.govtandfonline.com Researchers are actively exploring the synthesis of new thiazole-containing compounds and evaluating their efficacy against a range of diseases, including various cancers and infectious diseases. tsijournals.comtandfonline.comnih.govtandfonline.com

Another significant research trajectory involves the development of more efficient and environmentally benign synthetic methodologies for the preparation of thiazole derivatives. nih.gov This includes the use of green solvents, catalysts, and energy sources like microwave irradiation to improve reaction yields, reduce waste, and minimize environmental impact.

Furthermore, the unique photophysical and electronic properties of thiazole derivatives are being investigated for applications in materials science. Researchers are exploring their potential use in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The ability to tailor the electronic characteristics of the thiazole ring through synthetic modification makes it an attractive building block for the creation of functional materials with specific properties.

The Chemical Compound: 4-(Chloromethyl)-2-phenyl-1,3-thiazole

This article will now focus specifically on the chemical compound This compound . This particular derivative possesses the core 2-phenyl-1,3-thiazole structure with a reactive chloromethyl group at the 4-position, making it a valuable intermediate for further chemical synthesis.

Synthesis and Characterization

The primary and most established method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the logical precursors would be thiobenzamide (B147508) and 1,3-dichloroacetone (B141476). chemsrc.com

The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

General Reaction Scheme:

Physicochemical Properties and Spectroscopic Analysis

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in further chemical reactions.

| Property | Value |

| Molecular Formula | C₁₀H₈ClNS |

| Molecular Weight | 209.70 g/mol |

| Appearance | Solid (form not specified) |

| CAS Number | 4771-31-7 |

Spectroscopic Data:

While a dedicated publication with fully assigned spectra for this specific compound was not identified in the search results, the expected spectroscopic features can be predicted based on the analysis of similar thiazole derivatives. rsc.orgrsc.orgbeilstein-journals.orgasianpubs.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring, the thiazole ring proton, and the chloromethyl protons.

Phenyl Protons: A multiplet in the aromatic region (typically δ 7.0-8.0 ppm).

Thiazole Proton (H-5): A singlet for the proton at the 5-position of the thiazole ring.

Chloromethyl Protons (-CH₂Cl): A singlet for the two protons of the chloromethyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

Phenyl Carbons: Several signals in the aromatic region.

Thiazole Carbons (C-2, C-4, C-5): Characteristic signals for the carbon atoms of the thiazole ring. asianpubs.org

Chloromethyl Carbon (-CH₂Cl): A signal for the carbon of the chloromethyl group.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the chloromethyl group and other characteristic fragments of the 2-phenylthiazole (B155284) core. uni.lunist.gov

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by two main features: the thiazole ring itself and the chloromethyl substituent.

The thiazole ring is an aromatic system, but the presence of the nitrogen and sulfur heteroatoms influences its reactivity towards electrophilic and nucleophilic reagents. Electrophilic substitution on the thiazole ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom.

The most significant site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. rsc.org This allows for a variety of nucleophilic substitution reactions, where the chlorine atom is displaced by a range of nucleophiles. youtube.comyoutube.com

Examples of Nucleophilic Substitution Reactions:

Reaction with Amines: To form aminomethylthiazole derivatives.

Reaction with Alcohols/Alkoxides: To form alkoxymethylthiazole ethers.

Reaction with Thiols/Thiolates: To form thiomethylthiazole thioethers.

Reaction with Cyanide: To introduce a nitrile group.

These transformations make this compound a versatile building block for the synthesis of a wide array of more complex thiazole derivatives.

Potential Applications in Research and Development

Given the well-established biological activities of the thiazole scaffold, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Anticancer Research: Numerous studies have demonstrated the anticancer properties of various thiazole derivatives. nih.govtandfonline.comresearchgate.nettandfonline.comresearchgate.net The 2-phenylthiazole moiety, in particular, has been identified as a key pharmacophore in several classes of anticancer agents. By utilizing the reactive chloromethyl group of this compound, researchers can introduce a diverse range of functional groups to create libraries of new compounds for anticancer screening.

Antimicrobial Research: The thiazole nucleus is also a core component of many antimicrobial agents. tsijournals.comtandfonline.combenthamdirect.comnih.govtandfonline.com The development of new antibiotics and antifungals is a critical area of research due to the rise of drug-resistant pathogens. This compound can be used to synthesize novel thiazole derivatives that can be evaluated for their efficacy against various bacterial and fungal strains.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEGSFSFMLCNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284978 | |

| Record name | 4-(chloromethyl)-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-31-7 | |

| Record name | 4771-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(chloromethyl)-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloromethyl 2 Phenyl 1,3 Thiazole and Its Analogues

Established Synthetic Routes

The foundational methods for constructing the 2-phenyl-1,3-thiazole core rely on condensation reactions that form the five-membered heterocyclic ring from acyclic precursors.

The Hantzsch thiazole (B1198619) synthesis, first described by Arthur R. Hantzsch in 1887, remains a primary and highly versatile method for creating thiazole derivatives. synarchive.com The classical approach involves the condensation reaction between a thioamide and an α-haloketone. synarchive.comresearchgate.net

For the specific synthesis of 4-(chloromethyl)-2-phenyl-1,3-thiazole, the Hantzsch reaction involves the condensation of benzothioamide with 1,3-dichloroacetone (B141476) . In this reaction, the benzothioamide provides the N-C-S fragment (atoms N3, C2, and the sulfur atom at position 1 of the ring), while the 1,3-dichloroacetone provides the C4, C5, and the attached chloromethyl group. The reaction proceeds through a series of steps including nucleophilic attack, cyclization, and dehydration to yield the aromatic thiazole ring. This method is a direct and effective route to the target compound.

A widely used variant of the Hantzsch synthesis involves the reaction of thiourea or its derivatives with α-halocarbonyl compounds. nanobioletters.com This specific pathway is one of the most extensively used approaches for synthesizing 2-aminothiazole (B372263) derivatives. nanobioletters.comorganic-chemistry.org The process involves the cyclization of a starting α-haloketone, such as a phenacyl bromide, with thiourea. nanobioletters.com

While this method classically yields 2-amino-4-phenylthiazoles, the underlying principle of condensing a thioamide-containing molecule with an α-halocarbonyl is central. To obtain the 2-phenyl substitution pattern seen in this compound, a thioamide like benzothioamide is used instead of thiourea. The α-halocarbonyl partner in this case is a 3-carbon unit with two reactive sites, such as 1,3-dichloroacetone, which allows for the formation of the 4-(chloromethyl) group upon cyclization. The reaction of thiosemicarbazones with α-halocarbonyl compounds is another related pathway to produce substituted hydrazinyl-thiazoles. nih.govnih.govnih.gov

The formation of the thiazole ring in the context of the Hantzsch synthesis is a heterocyclization reaction. researchgate.net The key event is the condensation of an α-haloketone with a nucleophilic thioamide. researchgate.net The mechanism typically begins with the sulfur atom of the thioamide acting as a nucleophile and attacking the carbonyl-activated α-carbon of the halo-ketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the stable, aromatic 1,3-thiazole ring.

Alternative cyclization strategies have also been developed. For instance, some protocols involve the bromination of a precursor like ethyl benzoylacetate, followed by cyclization with a thiobenzamide (B147508) to form the 2,4-disubstituted thiazole core. researchgate.net Another approach involves the condensation of a carbonyl group with thiosemicarbazide (B42300), followed by a separate heterocyclization step with an α-halocarbonyl compound to yield the final thiazole derivative. nih.gov

Emerging and Green Synthetic Approaches

In recent years, synthetic chemistry has moved towards more sustainable and efficient methods. This trend has influenced the synthesis of thiazoles, with microwave-assisted reactions and photoredox catalysis emerging as powerful tools.

Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods for producing heterocyclic compounds, including thiazoles and triazoles. nih.govbepls.comnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govnih.govpensoft.net

In the context of the Hantzsch synthesis, microwave heating has been successfully applied to the reaction of ethanone (B97240) derivatives with substituted thioureas to produce thiazole derivatives in high yields (89-95%) in a fraction of the time required for conventional reflux conditions. nih.gov For example, studies on related heterocyclic syntheses have shown that reactions requiring several hours under conventional heating can be completed in as little as 30-90 seconds with microwave assistance. nih.gov This efficiency is attributed to the direct and rapid heating of the solvent and reactants, leading to accelerated reaction rates.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazole Derivatives Data generalized from studies on related heterocyclic syntheses.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 8-48 hours nih.govnih.gov | 1-15 minutes nih.govnih.gov |

| Product Yield | Moderate to Good | Good to Excellent (up to 95%) nih.gov |

| Energy Consumption | High | Low |

| Purification | Often requires rigorous purification nih.gov | Simpler workup, cleaner reaction |

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. nih.gov This technology allows for novel bond formations and functionalizations that are often difficult to achieve through traditional methods.

While the direct photoredox chloromethylation of a pre-formed 2-phenylthiazole (B155284) is not yet a widely documented specific application, the principles of photoredox catalysis suggest its potential as an emerging strategy. Researchers have successfully used visible-light photoredox catalysis for the C-H functionalization and cyclization of related sulfur-containing heterocycles. For example, 2-substituted benzothiazoles have been synthesized via a photoredox-catalyzed radical cyclization of thioanilides, using visible light as the driving force and molecular oxygen as the terminal oxidant. bohrium.comnih.govrsc.org

Furthermore, photoredox catalysis has been employed for the aminomethylation of sulfonylthiazoles, demonstrating that the thiazole ring can be functionalized via a C(sp³)–H thiazolation reaction under metal- and oxidant-free conditions. rsc.org These examples of C-H functionalization on related substrates highlight the future potential for developing a direct photoredox-catalyzed chloromethylation of 2-phenyl-1,3-thiazole as a novel and "green" synthetic route.

Multi-component and One-Pot Reaction Strategies for Thiazole Synthesis

The synthesis of 2,4-disubstituted thiazoles, including the this compound framework, is frequently accomplished using the classic Hantzsch thiazole synthesis and its modern variations. This typically involves the condensation of an α-haloketone with a thioamide. For the target compound, this would involve the reaction between benzothioamide and a suitable three-carbon building block containing a chloromethyl group and a reactive carbonyl equivalent, such as 1,3-dichloroacetone.

Modern synthetic approaches have focused on combining reactants in a single reaction vessel to streamline the process. tandfonline.com These one-pot strategies often generate the necessary reactants in situ or facilitate a cascade of reactions without isolating intermediates. For instance, an efficient one-pot, solvent-free method involves the reaction of phenacyl bromides, thiosemicarbazide, and a cyclic ketone at room temperature, yielding 2,4-disubstituted thiazoles in high yields (85-95%). tandfonline.com While this specific example leads to different analogues, the principle of a multi-component reaction (MCR) is broadly applicable.

Another approach involves a gold-catalyzed one-pot synthesis from terminal alkynes and thioamides. scispace.com This method proceeds at room temperature and has been shown to produce a variety of 2,4-disubstituted thiazoles with yields up to 91%. scispace.com Similarly, Brønsted acid-promoted protocols that utilize benzylamines, acetophenones, and elemental sulfur under metal-free conditions have been developed for the synthesis of the 2,4-disubstituted thiazole core. researchgate.net Grinding techniques under catalyst- and solvent-free conditions also represent an eco-friendly one-pot alternative, reacting aldehydes and α-bromoketones with thiosemicarbazide to form the thiazole ring. tandfonline.com

These strategies highlight a trend towards more efficient and environmentally benign syntheses of complex heterocyclic systems.

Table 1: Overview of One-Pot Strategies for 2,4-Disubstituted Thiazole Synthesis

| Method | Key Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Multi-component Stirring tandfonline.com | Phenacyl bromide, Thiosemicarbazide, Cyclic ketone | Solvent-free, Room Temperature | High yields, Operational simplicity, Mild conditions |

| Gold(I) Catalysis scispace.com | Terminal alkyne, Thioamide | Au(I) complex, Room Temperature | High efficiency, Mild conditions, Good yields |

| Brønsted Acid Promotion researchgate.net | Benzylamine, Acetophenone, Sulfur | Metal-free, Brønsted acid | Use of cheap raw materials, No transition metal |

| Grinding Method tandfonline.com | Aldehyde, α-Bromoketone, Thiosemicarbazide | Catalyst- and solvent-free | Environmentally friendly, Simple workup, High yield |

Functionalization and Derivatization Strategies for this compound

Post-synthetic modification is a powerful tool for creating libraries of analogues from a common chemical core. For this compound, the chloromethyl group at the C4 position serves as a highly versatile reactive handle for such derivatization.

Strategic Role of the Chloromethyl Group in Post-Synthetic Modifications

The chloromethyl group (-CH₂Cl) is an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, facilitating the displacement by a wide range of nucleophiles. vanderbilt.edu This reactivity is analogous to other activated groups, such as sulfones, which have been described as versatile reactive tags for the functionalization of heterocyclic systems. nih.gov The strategic placement of this group on the thiazole ring allows for the introduction of diverse chemical functionalities, which can be used to modulate the molecule's physicochemical properties. This makes the chloromethyl group a key anchor point for generating structural diversity from the core thiazole scaffold.

Introduction of Diverse Substituents via Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis. ub.edu In the case of this compound, the chloromethyl group can be readily transformed into a variety of other functional groups through nucleophilic substitution. This allows for the systematic modification of the molecule's structure.

Common transformations include:

Azide (B81097) Formation: Reaction with sodium azide (NaN₃) can convert the chloromethyl group into an azidomethyl group (-CH₂N₃). vanderbilt.edu This azide can be further reduced to a primary amine or used in cycloaddition reactions.

Amine Synthesis: The chloride can be displaced by ammonia (B1221849) or primary/secondary amines to yield the corresponding aminomethyl derivatives.

Ether and Thioether Synthesis: Reaction with alkoxides (RO⁻) or thiolates (RS⁻) allows for the formation of ether (-CH₂OR) and thioether (-CH₂SR) linkages, respectively.

Nitrile Formation: Displacement with a cyanide anion (CN⁻) yields the corresponding acetonitrile (B52724) derivative, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu

Ester Formation: Reaction with carboxylate salts (RCOO⁻) leads to the formation of esters.

These interconversions are typically high-yielding and allow for the introduction of a vast array of substituents, enabling fine-tuning of the molecule's properties for various applications.

Table 2: Examples of Functional Group Interconversions from a Chloromethyl Group

| Nucleophile | Reagent Example | Resulting Functional Group | Product Substructure |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | Azidomethyl | -CH₂N₃ |

| Cyanide | Potassium Cyanide (KCN) | Cyanomethyl | -CH₂CN |

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxymethyl | -CH₂OH |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | Alkoxymethyl | -CH₂OCH₃ |

| Thiolate | Sodium Thiophenolate (NaSPh) | Thiomethyl | -CH₂SPh |

| Amine | Ammonia (NH₃) | Aminomethyl | -CH₂NH₂ |

Chemical Reactivity and Transformation Mechanisms of 4 Chloromethyl 2 Phenyl 1,3 Thiazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom in the chloromethyl group of 4-(chloromethyl)-2-phenyl-1,3-thiazole is a good leaving group, making the benzylic-like carbon atom susceptible to nucleophilic attack. This reactivity is central to the derivatization of this scaffold, allowing for the introduction of a wide array of functional groups.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides)

The reaction of this compound with various nitrogen-containing nucleophiles, such as primary and secondary amines, as well as azide (B81097) ions, proceeds readily to yield the corresponding substituted products. These reactions are fundamental in the synthesis of a diverse range of biologically active molecules. nih.gov

For instance, the reaction with amines leads to the formation of 4-(aminomethyl)-2-phenyl-1,3-thiazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The resulting amino compounds are valuable intermediates for further functionalization. google.com

The substitution with sodium azide introduces an azido (B1232118) group, forming 4-(azidomethyl)-2-phenyl-1,3-thiazole. This azide derivative is a key precursor for the synthesis of 1,2,3-triazoles via Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". nih.gov

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Product |

| Primary Amine | R-NH₂ | 4-((R-amino)methyl)-2-phenyl-1,3-thiazole |

| Secondary Amine | R₂NH | 4-((R₂-amino)methyl)-2-phenyl-1,3-thiazole |

| Azide | Sodium Azide (NaN₃) | 4-(Azidomethyl)-2-phenyl-1,3-thiazole |

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols, Thiolates)

Sulfur-containing nucleophiles, known for their high nucleophilicity, react efficiently with this compound to form new carbon-sulfur bonds. libretexts.orgmsu.edu Thiols (R-SH) and their corresponding thiolates (R-S⁻) readily displace the chloride to yield 4-((alkyl/arylthio)methyl)-2-phenyl-1,3-thiazole derivatives. These reactions are often performed under basic conditions to deprotonate the thiol, thereby increasing its nucleophilicity.

The resulting thioether linkage is stable and has been incorporated into various compounds with potential biological applications. The reaction with thiourea, for example, can lead to the formation of isothiouronium salts, which can be further hydrolyzed to the corresponding thiol. nih.gov

Table 2: Examples of Nucleophilic Substitution with Sulfur Nucleophiles

| Nucleophile | Reagent Example | Product |

| Thiol | R-SH | 4-((R-thio)methyl)-2-phenyl-1,3-thiazole |

| Thiourea | (NH₂)₂CS | S-(2-phenyl-1,3-thiazol-4-yl)methyl isothiouronium salt |

Reactions with Oxygen-Containing Nucleophiles (e.g., Alkoxides)

Similar to other nucleophiles, oxygen-containing species like alkoxides (R-O⁻) can react with this compound to form ether linkages. For example, treatment with sodium methoxide (B1231860) in a suitable solvent yields 4-(methoxymethyl)-2-phenyl-1,3-thiazole. The reactivity of such reactions is influenced by the nature of the thiazole (B1198619) ring and any substituents present.

Table 3: Example of Nucleophilic Substitution with an Oxygen Nucleophile

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-(Methoxymethyl)-2-phenyl-1,3-thiazole |

Implications for Bioconjugation and Click Chemistry Applications

The reactivity of the chloromethyl group serves as a versatile handle for the attachment of this compound to biomolecules, a process known as bioconjugation. For instance, the reaction with thiol groups present in cysteine residues of proteins allows for the site-specific labeling of these biomolecules.

Furthermore, the synthesis of 4-(azidomethyl)-2-phenyl-1,3-thiazole opens the door to its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. This reaction allows for the efficient and specific ligation of the thiazole moiety to alkyne-functionalized molecules, including other biomolecules, to create complex architectures. The resulting 1,2,3-triazole linker is highly stable under physiological conditions. nih.gov

Reactivity of the 1,3-Thiazole Heterocyclic Ring

The 1,3-thiazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution. The electron-donating effect of the sulfur atom and the electron-withdrawing effect of the nitrogen atom influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Phenyl and Thiazole Rings

The thiazole ring itself is generally less reactive towards electrophilic attack than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, electrophilic substitution can occur, with the C5 position being the most favored site for attack, followed by the C4 position. chemicalbook.com The C2 position is generally the least reactive towards electrophiles. pharmaguideline.com The presence of activating groups on the thiazole ring can enhance the rate of substitution.

The 2-phenyl substituent on the thiazole ring also undergoes electrophilic aromatic substitution. The thiazole ring acts as a deactivating group on the phenyl ring, directing incoming electrophiles primarily to the para position, and to a lesser extent, the meta position.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid. nih.govnih.gov The nitronium ion (NO₂⁺) is the active electrophile. researchgate.netnih.gov

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl) is usually carried out in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. libretexts.org

Friedel-Crafts Acylation and Alkylation: These reactions involve the introduction of an acyl or alkyl group, respectively, onto the aromatic ring. A Lewis acid catalyst is required to generate the electrophilic carbocation or acylium ion. wikipedia.orgpharmaguideline.commasterorganicchemistry.com

The precise conditions and regioselectivity of these reactions on this compound will depend on the interplay of the electronic effects of the chloromethyl group, the phenyl group, and the thiazole heterocycle itself.

Oxidation Reactions of the Thiazole Ring System

The thiazole ring, despite its aromatic character, is susceptible to oxidation at both its nitrogen and sulfur heteroatoms. The specific outcome of an oxidation reaction is highly dependent on the oxidant used and the substitution pattern of the ring. For this compound, oxidation can be directed to the nitrogen atom to form the corresponding thiazole N-oxide. wikipedia.org Reagents such as meta-chloroperoxybenzoic acid (mCPBA) or the highly reactive hypofluorous acid, prepared from fluorine and water, are effective for this transformation. wikipedia.org The resulting N-oxides are valuable intermediates in their own right, for instance, in palladium-catalyzed C-H arylation reactions. wikipedia.org

Alternatively, oxidation can occur at the sulfur atom, leading to non-aromatic products such as a sulfoxide (B87167) or sulfone. wikipedia.org While the thiazole ring is generally resistant to opening by oxidants like nitric acid, stronger agents such as potassium permanganate (B83412) can cleave the ring. slideshare.net The presence of the phenyl group at C2 and the chloromethyl group at C4, both having electron-withdrawing characteristics, can influence the ring's susceptibility to oxidation. Studies on related systems have shown that electron-withdrawing substituents can deactivate the thiazole ring towards certain oxidative processes, such as photooxidation by singlet oxygen. acs.org Furthermore, oxidative ring-opening of thiazole derivatives has been achieved under mild conditions with reagents like magnesium monoperoxyphthalate (MMPP), which is proposed to proceed via the opening of the thiazole ring to generate a thiol intermediate that is subsequently oxidized. scholaris.ca

Cycloaddition Reactions Involving the Thiazole Nucleus

The thiazole nucleus of this compound can participate in various cycloaddition reactions, a powerful class of reactions for constructing complex cyclic systems. Due to the aromatic stabilization of the thiazole ring, these reactions, particularly Diels-Alder type cycloadditions, often require elevated temperatures to proceed. wikipedia.org

[4+2] Cycloaddition: Thiazoles can function as dienes in Diels-Alder reactions with dienophiles like alkynes. These reactions typically proceed with subsequent extrusion of sulfur from the initial cycloadduct to yield a pyridine (B92270) derivative as the final product. wikipedia.org While often requiring harsh conditions, studies have shown that substituting the thiazole ring with electron-donating groups, such as a 2-dimethylamino group, can facilitate the reaction under milder conditions. wikipedia.org The reactivity of this compound in such reactions would be influenced by its specific electronic properties. Thiazole-based systems have been shown to undergo [4+2] cycloadditions to form fused heterocyclic scaffolds like thiopyrano[2,3-d]thiazoles. rsc.org

[3+2] Cycloaddition: This class of reaction is also a known pathway for thiazole derivatives, allowing for the construction of five-membered rings. For example, azomethine ylides can react with the thiazole scaffold in a [3+2] manner to produce complex spiro-heterocyclic systems.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions represent a method for creating strained four-membered rings. libretexts.org While less common for thiazoles compared to Diels-Alder reactions, appropriately activated substrates can undergo this transformation. core.ac.uknih.gov

The versatility of the thiazole ring in these reactions makes this compound a potentially valuable building block in synthetic chemistry for accessing diverse molecular architectures.

Sommelet Reaction for Formyl Group Introduction

The chloromethyl group at the C4-position of this compound is analogous to a benzyl (B1604629) halide, making it an ideal substrate for the Sommelet reaction. wikipedia.orgwikipedia.org This reaction provides a direct method for converting the chloromethyl group into a formyl (aldehyde) group. The transformation is typically achieved by reacting the chloromethyl compound with hexamine (hexamethylenetetramine) followed by hydrolysis with water. wikipedia.org

The reaction proceeds by the initial alkylation of a nitrogen atom in hexamine by the chloromethyl group, forming a quaternary ammonium (B1175870) salt. wikipedia.orgwikipedia.org Subsequent hydrolysis of this salt intermediate leads to the formation of the corresponding aldehyde, 2-phenyl-1,3-thiazole-4-carbaldehyde. This reaction is a formal oxidation of the carbon atom of the chloromethyl group and is a well-established method for aldehyde synthesis from benzylic halides. wikipedia.org An analogous reaction is the preparation of thiophene-2-carboxaldehyde from 2-chloromethylthiophene. wikipedia.org

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms, including the identification of transient intermediates and the energetic profiles of reaction pathways, is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Pathways and Intermediates

The transformations of this compound proceed through distinct pathways involving characteristic intermediates.

Sommelet Reaction: The mechanism is initiated by the nucleophilic attack of a nitrogen atom of hexamine on the electrophilic carbon of the chloromethyl group. This SN2 reaction forms a stable quaternary ammonium salt. wikipedia.orgwikipedia.org This intermediate is then subjected to hydrolysis. An acid-catalyzed process leads to the breakdown of the hexamine cage and the formation of the aldehyde. wikipedia.org

Oxidation Reactions: The pathway of oxidation depends on the reagent. N-oxidation proceeds via the attack of an oxidant like mCPBA on the lone pair of the thiazole nitrogen, forming a thiazole N-oxide. wikipedia.org In cases of oxidative ring-opening, as seen with benzothiazoles and MMPP, a stable sulfonate ester intermediate has been isolated and characterized, suggesting a mechanism involving initial ring opening followed by oxidation of the resulting thiol. scholaris.ca

Cycloaddition Reactions: The mechanism of cycloaddition can be either concerted or stepwise. While many Diels-Alder reactions are concerted, some involving thiazoles have been proposed to proceed through a zwitterionic intermediate. wikipedia.org This is particularly considered for reactions with polarized dienophiles or when the thiazole ring is substituted with strong electron-donating groups. wikipedia.org In [3+2] cycloadditions involving azomethine ylides, the ylide acts as the three-atom component that reacts across the double bond of the thiazole ring.

Kinetic and Thermodynamic Studies of Reaction Processes

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented, studies on analogous systems provide insight into the methodologies used and the data obtained.

Kinetic Studies: The rates of reaction for thiazole derivatives have been investigated using various techniques. For example, the bimolecular rate constants for the photooxidation of peptide-based oxazoles and thiazoles with singlet oxygen were determined using steady-state methods. acs.org Such studies reveal how substituents affect reactivity; for instance, an electron-withdrawing carboxamide group was found to decrease the reaction rate constant with singlet oxygen for both oxazole (B20620) and thiazole rings. acs.org

Thermodynamic and Computational Studies: Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms, intermediates, and transition states for thiazole chemistry. researchgate.netacs.orgmdpi.com These computational studies can calculate key thermodynamic parameters such as activation energies (ΔE‡), reaction enthalpies (ΔH), and Gibbs free energies (ΔG), which are critical for understanding reaction feasibility and selectivity. For example, DFT calculations have been used to elucidate the bioactivation mechanism of the thiazole ring and to study the influence of substituents on reaction pathways. researchgate.net The table below illustrates the type of data that can be generated from such computational investigations for a hypothetical reaction.

| Reaction Step | Parameter | Value (kcal/mol) | Description |

|---|---|---|---|

| Transition State 1 (TS1) | ΔE‡ | +25.5 | Activation Energy for the formation of the first intermediate. |

| ΔG‡ | +28.0 | Gibbs Free Energy of Activation for the first step. | |

| Intermediate 1 (INT1) | ΔH | +5.2 | Enthalpy change for the formation of the intermediate. |

| ΔG | +7.8 | Gibbs Free Energy change for the formation of the intermediate. | |

| Transition State 2 (TS2) | ΔE‡ | +15.3 | Activation Energy for the conversion of the intermediate to product. |

| ΔG‡ | +17.1 | Gibbs Free Energy of Activation for the second step. | |

| Overall Reaction | ΔHrxn | -10.4 | Overall reaction enthalpy, indicating an exothermic process. |

| ΔGrxn | -12.9 | Overall Gibbs Free Energy, indicating a spontaneous process. |

Experimental thermodynamic data for the parent thiazole molecule, such as its enthalpy and entropy of fusion and vaporization, have been determined and are available in resources like the NIST WebBook, providing fundamental physical chemistry data for this heterocyclic system. nist.govnist.gov These combined computational and experimental approaches are essential for building a complete picture of the reactivity of complex molecules like this compound.

Anticancer Activity of this compound Derivatives

Thiazole derivatives are recognized for their antiproliferative and cytotoxic activities against various cancer cell lines. nih.govjpionline.org The unique structure of the 2-phenyl-1,3-thiazole scaffold has been a foundation for the synthesis of numerous compounds evaluated for their potential as anticancer agents. nih.gov

Derivatives based on the 2-phenyl-1,3-thiazole framework have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.

Studies have shown that certain thiazole derivatives exhibit potent activity against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines. researchgate.netmdpi.comnih.gov For instance, a series of novel thiazole derivatives showed promising cytotoxic activity toward MCF-7 and HepG2 cells, with some compounds demonstrating higher potency than the standard drug Staurosporine. mdpi.com One such derivative, compound 4c , had an IC50 value of 2.57 µM against MCF-7 cells. mdpi.com Similarly, thiazole-bearing phthalimide (B116566) derivatives have been synthesized and evaluated, with compound 5b being the most potent against MCF-7 cells with an IC50 of 0.2 µM. nih.gov Other studies have reported thiazole derivatives with significant cytotoxic effects against A549 and HepG2 cell lines.

The table below summarizes the in vitro cytotoxic activity of selected 2-phenyl-1,3-thiazole derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.com |

| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | mdpi.com |

| Thiazole Derivative 4a | MCF-7 (Breast) | 12.7 ± 0.77 | mdpi.com |

| Thiazole Derivative 4a | HepG2 (Liver) | 6.69 ± 0.41 | mdpi.com |

| Phthalimide Derivative 5b | MCF-7 (Breast) | 0.2 ± 0.01 | nih.gov |

| Phthalimide Derivative 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | nih.gov |

| Phthalimide Derivative 5g | PC-12 (Adrenal Gland) | 0.43 ± 0.06 | nih.gov |

| Thiazole Derivative CP1 | HepG2 (Liver) | 11 µg/mL | ekb.eg |

| Thiazole Derivative CP1 | MCF-7 (Breast) | 4.8 µg/mL | ekb.eg |

| Thiazole Derivative CP2 | HepG2 (Liver) | 18 µg/mL | ekb.eg |

| Thiazole Derivative CP2 | MCF-7 (Breast) | 9.6 µg/mL | ekb.eg |

| Thiazole Derivative 1d | OVCAR-8 (Ovarian) | 0.89 ± 0.09 | nih.gov |

| Naphthalene-azine-thiazole 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The anticancer effects of 2-phenyl-1,3-thiazole derivatives are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This process is a key target in cancer therapy as it eliminates malignant cells without inducing an inflammatory response.

Several studies have elucidated the pro-apoptotic mechanisms of these compounds. For example, certain thiazole derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the mitochondria. nih.gov This is supported by evidence of DNA fragmentation and the activation of caspase-3, a crucial executioner enzyme in the apoptotic cascade. nih.gov Further investigation using RT-PCR has shown that these compounds can modulate the expression of key apoptosis-regulating proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Docking studies have suggested that some thiazole derivatives may interact with and bind to the p53 tumor suppressor protein. ekb.eg Another mechanism involves the depolarization of the mitochondrial membrane, a key event in the initiation of apoptosis. nih.gov Furthermore, flow cytometry analysis has revealed that treatment with certain thiazole derivatives can cause cancer cells to arrest in specific phases of the cell cycle, such as the G1/S or G2/M phase, preventing their proliferation. mdpi.comnih.govmdpi.com For example, one compound increased the accumulation of MCF-7 cells in the pre-G1 phase by 37.36% compared to untreated cells. mdpi.com

Research into the anticancer properties of 2-phenyl-1,3-thiazole derivatives has also focused on their ability to target specific molecular pathways and enzymes that are critical for cancer cell growth and survival.

One significant target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer. A novel naphthalene-azine-thiazole hybrid was found to inhibit PI3Kα, a key component of this pathway, which in turn led to a decrease in the phosphorylation of Akt and mTOR in ovarian cancer cells. nih.gov Another crucial target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), an enzyme involved in angiogenesis, the process by which tumors form new blood vessels. One thiazole derivative demonstrated the ability to block VEGFR-2 with an IC50 of 0.15 µM. mdpi.com Molecular docking studies have also explored the potential for these derivatives to interact with other important cancer-related proteins, including aromatase, epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2). mdpi.com

Antimicrobial Properties and Related Studies

In addition to their anticancer potential, derivatives of 2-phenyl-1,3-thiazole are studied for their biological activities against a range of microbial pathogens. cymitquimica.com The thiazole nucleus is a component of many compounds with established antimicrobial efficacy.

Thiazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. chemrevlett.combiointerfaceresearch.com Studies have evaluated their efficacy against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. nih.gov

For instance, one derivative possessing a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety showed antibacterial activity against MRSA (Gram-positive) and Escherichia coli (Gram-negative) with a Minimum Inhibitory Concentration (MIC) of 125–150 μg/mL. nih.gov Other research has identified thiadiazole derivatives with significant activity against a broad spectrum of bacteria, including Bacillus subtilis, Staphylococcus aureus (Gram-positive), and E. coli, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae (Gram-negative). japsonline.com The inhibitory effect of a novel thiazole derivative was also proven against the Gram-negative bacteria Proteus mirabilis and Shigella dysenteriae, with MICs of 125 and 62.5 µg/ml, respectively. researchgate.net

The table below presents the antibacterial activity of selected thiazole derivatives.

| Compound/Derivative | Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Thiazole Derivative 12 | S. aureus (MRSA) | Gram-Positive | 125-150 | nih.gov |

| Thiazole Derivative 12 | E. coli | Gram-Negative | 125-150 | nih.gov |

| Thiazole Derivative 4 | P. mirabilis | Gram-Negative | 125 | researchgate.net |

| Thiazole Derivative 4 | S. dysenteriae | Gram-Negative | 62.5 | researchgate.net |

| Thiazolidinone 74a | S. aureus | Gram-Positive | 8 | nih.gov |

| Thiazolidinone 74a | E. faecalis | Gram-Positive | 16 | nih.gov |

| Thiazolidinone 74a | B. subtilis | Gram-Positive | 16 | nih.gov |

| Thiazolidinone 74a | E. coli | Gram-Negative | 16 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The 2-phenyl-1,3-thiazole scaffold is also a promising basis for the development of new antifungal agents. cymitquimica.comnih.gov This is particularly important given the rise of invasive fungal infections and the emergence of drug-resistant strains. nih.gov

Research has shown that derivatives of this compound exhibit potent activity against pathogenic fungi. One study identified (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) as a novel agent with high-efficiency, broad-spectrum antifungal activity against Candida, Aspergillus, Cryptococcus, and Dermatophytes, with MIC values ranging from 0.0625 to 4 μg/mL. nih.gov This compound was also found to inhibit the formation of biofilms, which are crucial for the virulence of Candida albicans. nih.gov The mechanism of action for this particular derivative involves the induction of oxidative damage through increased production of reactive oxygen species (ROS) in the fungal cells, leading to DNA damage and cell death. nih.govresearchgate.net Other studies have reported moderate to very good anti-Candida activities for 2-hydrazinyl-thiazole derivatives, with some compounds showing MIC values four times lower than the reference drug fluconazole against Candida albicans. nih.gov Additionally, antifungal activity has been observed against the fungal strain Aspergillus niger. nih.gov

The table below summarizes the antifungal activity of selected thiazole derivatives.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic Fungi | 0.0625 - 4 | nih.gov |

| 2-Hydrazinyl-thiazole 7a | Candida albicans | 3.9 | nih.gov |

| 2-Hydrazinyl-thiazole 7b | Candida albicans | 3.9 | nih.gov |

| 2-Hydrazinyl-thiazole 7c | Candida albicans | 3.9 | nih.gov |

| Fluconazole (Reference) | Candida albicans | 15.62 | nih.gov |

| Thiazole Derivative 12 | Aspergillus niger | 125-150 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Interference with Microbial Metabolic Pathways and Cell Wall Synthesis

Derivatives of the phenylthiazole core structure have been identified as potent antibacterial agents that function by disrupting essential microbial processes.

Cell Wall Synthesis Inhibition : Phenylthiazole-containing compounds have shown potent activity against drug-resistant bacteria, such as vancomycin-resistant enterococci (VRE), by targeting cell wall synthesis. nih.gov These agents can induce a rapid bactericidal effect. nih.gov Studies involving transposon mutagenesis have suggested that their targets may include enzymes like undecaprenyl diphosphate phosphatase (UPPP) and undecaprenyl diphosphate synthase, which are critical for cell wall construction. nih.gov Some of these compounds have also been observed to collapse the proton motive force in bacterial membrane vesicles. nih.gov

Metabolic Pathway Interference : Research into other thiazole derivatives has revealed their potential to interfere with microbial metabolic pathways. For instance, certain pyrrolo[2,3-d]thiazole compounds have been shown through transcriptome analysis to impact the tryptophan metabolic pathway as well as the biosynthesis of cutin, suberin, and wax in the fungus Botrytis cinerea. nih.gov

Antiviral and Antiparasitic Research

The 2-phenyl-1,3-thiazole scaffold is a key component in the design of molecules with significant antiviral and antiparasitic properties.

Various derivatives incorporating the thiazole ring have been synthesized and evaluated for their ability to inhibit human immunodeficiency virus (HIV).

HIV-1 Inhibition : Certain novel thiazole analogs have demonstrated moderate to potent activity against HIV-1. researchgate.netresearchgate.net For example, specific 2-adamantyl/adamantyl-thiazole derivatives showed anti-HIV-1 activity with EC50 values in the low micromolar range. researchgate.net

Mechanism of Action : A series of 2-trifluoromethylthiazole-5-carboxamides, developed as analogs of a known anti-HIV agent, have been found to impact HIV replication by altering viral mRNA processing. nih.gov These compounds suppress the expression of the HIV-1 structural protein Gag and change the accumulation of HIV-1 RNA, leading to a decrease in RNAs that encode structural proteins and an increase in RNAs for regulatory proteins. nih.gov This mechanism of action was maintained against HIV mutant strains resistant to other antiretroviral drugs. nih.gov

| Compound Class | Target/Virus | Activity (EC₅₀) | Selectivity Index (SI) |

| Adamantyl-Thiazole Analog 1 | HIV-1 | 1.79 µM | 18 |

| Adamantyl-Thiazole Analog 2 | HIV-1 | 2.39 µM | 4 |

| 2-Trifluoromethylthiazole-5-carboxamide (GPS491) | HIV-1 | 0.47 µM | >100 |

| 2-Trifluoromethylthiazole-5-carboxamide (GPS488) | HIV-1 | 1.66 µM | >50 |

Derivatives of this compound have been instrumental in the development of compounds targeting malaria and tuberculosis.

Antimalarial Activity : The thiazole nucleus is a prominent feature in the design of new antimalarial agents. Piperazine-tethered thiazole compounds, synthesized from 4-chloromethyl thiazole intermediates, have exhibited significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. mdpi.com Other research has focused on creating thiazole analogs and thiazole-hydrazine hybrids that also show moderate to good activity against P. falciparum. nih.govnanobioletters.com Naphthyl-thiazole derivatives have similarly demonstrated potential by inhibiting the growth of this malaria-causing parasite. unl.ptnih.gov

Antitubercular Activity : The thiazole scaffold is considered a promising foundation for developing new antituberculosis drugs. nih.gov A variety of thiazole-containing hybrids have been synthesized and tested against Mycobacterium tuberculosis, including resistant strains. globalresearchonline.net Studies on furan–thiazole hydrazone derivatives showed minimum inhibitory concentrations (MICs) against the H37Rv strain ranging from 3.12 to 12.5 μg/mL. nih.gov Furthermore, thiazole–chalcone hybrids have demonstrated potent antitubercular activity, with some compounds showing significantly higher potency than the standard drug pyrazinamide. mdpi.com

| Compound Class | Organism | Activity (MIC/EC₅₀) |

| Piperazine-Thiazole Tethered Compound | Plasmodium falciparum (Dd2 strain) | EC₅₀ = 102 nM |

| Thiazole–Chalcone Hybrid (Compound 12) | Mycobacterium tuberculosis | MIC = 2.43 ± 1 µM |

| Thiazole–Chalcone Hybrid (Compound 7) | Mycobacterium tuberculosis | MIC = 4.41 ± 2 µM |

| Furan–Thiazole Hydrazone Derivatives | Mycobacterium tuberculosis (H37Rv) | MIC = 3.12 to 12.5 µg/mL |

Anti-inflammatory and Immunomodulatory Effects

The versatility of the thiazole ring is further highlighted by its incorporation into compounds designed to modulate inflammatory and immune responses.

Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. Thiazole derivatives have been developed as inhibitors of these key inflammatory enzymes.

COX/LOX Inhibition : The thiazole scaffold is a key feature in the design of dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as potent LOX inhibitors. nih.gov The introduction of two phenyl rings at positions 4 and 5 of the thiazole ring has led to compounds that inhibit both COX-1 and COX-2, with a preference for COX-2. nih.gov

Anti-inflammatory Activity : A range of 2,4-disubstituted thiazole derivatives have demonstrated significant anti-inflammatory activity in vitro, with some compounds showing better performance than the standard drug diclofenac sodium in albumin denaturation assays. rasayanjournal.co.in The anti-inflammatory effects of NSAIDs are primarily due to their inhibition of COX enzymes, which in turn blocks prostaglandin synthesis. rasayanjournal.co.in

Immunomodulatory Effects : Beyond direct enzyme inhibition, thiazole derivatives can exert immunomodulatory effects. The synthetic thiazole derivative tiprotimod has been shown to be a potent immunopotentiator that stimulates macrophage activity and enhances both humoral and cell-mediated immune responses in animal models. nih.gov

Other Pharmacological Activities

The structural motif of 2-phenyl-1,3-thiazole is associated with a wide array of other pharmacological activities, demonstrating its broad therapeutic potential.

Antifungal Activity : Novel 1,3-thiazole derivatives have been synthesized to combat resistant Candida species. nih.gov Certain 2-hydrazinyl-thiazole derivatives have shown promising anti-Candida activity, with minimum inhibitory concentration (MIC) values lower than the reference drug fluconazole. nih.gov

Anticonvulsant Activity : Thiazole-containing compounds have been investigated for their potential in managing seizures. globalresearchonline.net Specific 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino] derivatives have shown strong anticonvulsant efficacy in preclinical screens. globalresearchonline.net

Anticancer Activity : Various thiazole derivatives have been evaluated for their antiproliferative effects against cancer cell lines. mdpi.com For instance, pyridine-substituted thiazole hybrids have been studied for their cytotoxicity against liver, laryngeal, prostate, and breast cancer cell lines. mdpi.com

Antidiabetic Activity : Thiazole-containing compounds have been synthesized as potential dipeptidyl peptidase IV (DPP-IV) inhibitors, which are a class of oral hypoglycemic agents used in the management of type 2 diabetes. globalresearchonline.net

An exploration of the chemical compound this compound reveals its significance as a versatile intermediate in the synthesis of a wide array of derivatives with diverse applications in medicinal chemistry. While direct research on the biological activities of this compound is limited, the broader class of thiazole derivatives has been extensively studied, demonstrating a range of promising therapeutic properties. This article delves into the applications of derivatives of the 2-phenyl-1,3-thiazole scaffold in medicinal chemistry and biological activity studies, with a focus on areas where this structural motif has shown significant potential.

Advanced Research and Methodological Considerations

Computational Chemistry Studies

Computational chemistry provides a powerful lens for investigating the properties of 4-(chloromethyl)-2-phenyl-1,3-thiazole at the molecular level. These in silico approaches allow researchers to predict its behavior and guide experimental work.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized molecular geometry, bond lengths, bond angles, and electronic properties. Theoretical vibrational frequencies calculated via DFT can be compared with experimental IR and Raman spectra to confirm the molecular structure.

DFT calculations on related thiazole (B1198619) derivatives have been used to understand their ground-state properties and reactivity. For instance, studies on other complex heterocyclic systems have utilized DFT, often with the B3LYP functional and a basis set like 6-311G(d,p), to analyze the molecular geometry and electronic characteristics. Such analyses for this compound would reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule and thus predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. glpbio.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

For this compound, FMO analysis would map the distribution of these orbitals. The HOMO is likely distributed across the electron-rich phenyl and thiazole rings, while the LUMO may be centered on the thiazole ring and the electron-withdrawing chloromethyl group. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. In the MEP map of this compound, negative potential (red/yellow) would be expected around the nitrogen and sulfur atoms of the thiazole ring, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms and the chloromethyl group, indicating sites for nucleophilic attack.

In Silico Prediction of Biological Interactions and Nonspecific Inhibition

In silico methods are instrumental in screening for potential biological activities and predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). Molecular docking is a key technique used to predict the preferred orientation of a ligand when bound to a target protein. Studies on various thiazole derivatives have shown their potential as inhibitors for targets like Janus Kinase-1 (JAK-1) or as agents against parasites like Leishmania amazonensis and Trypanosoma cruzi. nih.gov

For this compound, docking studies could be performed against a range of protein targets to hypothesize potential mechanisms of action. The reactive chloromethyl group makes it a potential covalent inhibitor, a hypothesis that can be explored computationally. Furthermore, ADMET prediction tools can assess its drug-likeness based on criteria like Lipinski's rule of five. chemshuttle.com These predictions help to identify potential liabilities, such as poor oral bioavailability or potential toxicity, early in the research process. chemicalbook.com

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes. scbt.com Following a molecular docking study, an MD simulation can be run to assess whether the predicted binding pose of this compound within a protein's active site is stable over a period of nanoseconds. nih.govnih.gov

Spectroscopic and Analytical Characterization Methodologies

The definitive identification and structural confirmation of synthesized this compound relies on a suite of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the phenyl, thiazole, and chloromethyl protons. The phenyl protons would typically appear as a multiplet in the aromatic region (δ 7.4-8.0 ppm). The proton at position 5 of the thiazole ring would resonate as a singlet further downfield (δ ~7.5 ppm). The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) would appear as a characteristic singlet at approximately δ 4.8 ppm due to the deshielding effect of the adjacent chlorine atom and the thiazole ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on all unique carbon environments. For this compound, distinct signals are predicted for the phenyl carbons, the three thiazole ring carbons, and the chloromethyl carbon. The carbon atoms of the phenyl ring would appear in the δ 125-135 ppm range. The thiazole carbons are expected at approximately δ 116 ppm (C5), δ 152 ppm (C4), and δ 168 ppm (C2). The carbon of the chloromethyl group is anticipated to be the most upfield, around δ 42 ppm.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Phenyl-H (ortho, meta, para) | 7.40-8.00 (m, 5H) | 126.0-134.0 |

| Thiazole-H5 | ~7.55 (s, 1H) | ~116.0 |

| -CH₂Cl | ~4.80 (s, 2H) | ~42.0 |

| Thiazole-C2 | - | ~168.0 |

| Thiazole-C4 | - | ~152.0 |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and other conditions.

2D NMR Spectroscopy

To confirm these assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.

COSY: A COSY spectrum would show correlations between coupled protons, for instance, confirming the connectivity within the phenyl ring system. It would also confirm the lack of coupling for the thiazole-H5 and -CH₂Cl singlets.

HSQC: An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. This would definitively link the singlet at ~7.55 ppm to the thiazole C5 carbon at ~116.0 ppm and the singlet at ~4.80 ppm to the chloromethyl carbon at ~42.0 ppm.

Mass Spectrometry (MS, ESI-MS, TOF-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the molecular formula of this compound. The molecular formula of the compound is C₁₀H₈ClNS, with a monoisotopic mass of approximately 209.0066 Da. uni.lu Electrospray ionization (ESI), a soft ionization technique, is particularly well-suited for this analysis, as it typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, allowing for a clear determination of the molecular weight. For this compound, the protonated molecule would be observed at a mass-to-charge ratio (m/z) of approximately 210.0139. uni.lu

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. nih.govmdpi.com The fragmentation pathways are predictable based on the compound's structure, with the weakest bonds typically breaking first. mdpi.com Analysis using high-resolution mass spectrometry, such as Time-of-Flight (TOF), provides highly accurate mass measurements, which helps to definitively establish the elemental composition. uni.lu

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 210.0139 |

| [M+Na]⁺ | 231.9958 |

| [M+NH₄]⁺ | 227.0404 |

| [M+K]⁺ | 247.9698 |

| [M-H]⁻ | 207.9993 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds within the molecule can be observed. The IR spectrum of the parent thiazole ring provides a baseline for identifying the core structure. nist.gov For the title compound, the spectrum would be expected to show a combination of absorptions corresponding to the phenyl group, the thiazole heterocycle, and the chloromethyl substituent.

Characteristic absorption bands would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, characteristic of the phenyl ring and the thiazole C-H. researchgate.net

C=C and C=N stretching: A series of bands in the 1600-1450 cm⁻¹ region, corresponding to the aromatic phenyl ring and the thiazole ring. researchgate.netresearchgate.net

Aliphatic C-H stretching: Found in the 3000-2850 cm⁻¹ range, from the CH₂ group.

C-Cl stretching: A band in the 800-600 cm⁻¹ region, indicating the presence of the chloromethyl group.

C-S stretching: This vibration, associated with the thiazole ring, is typically weak and appears in the fingerprint region. researchgate.net

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic/Heteroaromatic | C-H stretch | 3100 - 3000 |

| Alkyl | C-H stretch | 3000 - 2850 |

| Aromatic/Heteroaromatic | C=C / C=N stretch | 1600 - 1450 |

| Alkyl Halide | C-Cl stretch | 800 - 600 |

Elemental Analysis (CHNS) for Purity and Composition Verification

Elemental analysis provides quantitative data on the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. For a pure sample of this compound (C₁₀H₈ClNS), the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula. This technique is a fundamental method for verifying the empirical formula of a newly synthesized compound and assessing its purity. nih.gov Any significant deviation from the calculated values would suggest the presence of impurities or an incorrect structural assignment.

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 57.28 |

| Hydrogen | H | 1.008 | 3.85 |

| Chlorine | Cl | 35.453 | 16.91 |

| Nitrogen | N | 14.007 | 6.68 |

| Sulfur | S | 32.06 | 15.29 |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. In a typical reversed-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The purity is determined by the number of peaks in the resulting chromatogram; a single, sharp peak is indicative of a highly pure sample. The retention time is a characteristic property of the compound under specific analytical conditions (e.g., column type, mobile phase composition, flow rate). Furthermore, HPLC can be coupled with mass spectrometry (LC-MS), allowing for the separation of components in a mixture followed by their immediate mass analysis for identification. mdpi.commdpi.com

X-ray Crystallography for Solid-State Structural Elucidation

For compounds that can be crystallized, single-crystal X-ray crystallography offers the most definitive structural information. This technique provides a precise three-dimensional map of the atomic positions within the crystal lattice. nih.gov An analysis of this compound would yield exact bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the thiazole and phenyl rings and the dihedral angle between them. Furthermore, crystallographic data elucidates intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern how the molecules are arranged in the solid state. nih.gov This level of structural detail is unparalleled and serves as the ultimate proof of structure.

Development of Novel Therapeutics and Chemical Probes

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govfabad.org.tr This makes derivatives of thiazole, such as this compound, highly valuable starting materials for drug discovery programs. sysrevpharm.org

This compound as a Versatile Synthetic Intermediate

The true value of this compound in the development of novel compounds lies in its role as a versatile synthetic intermediate. The chloromethyl group (-CH₂Cl) at the 4-position of the thiazole ring is a key reactive handle. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and highly susceptible to nucleophilic substitution reactions.

This reactivity allows for the straightforward attachment of the 2-phenyl-1,3-thiazole moiety to a wide variety of other molecular fragments. For instance, it can react with nucleophiles such as amines, thiols, or alcohols to form new C-N, C-S, or C-O bonds, respectively. This synthetic flexibility is exploited to generate libraries of new, more complex molecules. For example, similar 4-chloromethyl thiazole derivatives have been reacted with piperazine (B1678402) to create compounds with potential antiplasmodial activity against malaria parasites. mdpi.com By systematically varying the nucleophile, chemists can create a diverse set of candidate molecules for screening against various biological targets, facilitating the discovery of new chemical probes and potential therapeutic agents. nih.govnih.gov

Application in Fragment-Based Drug Discovery Campaigns

Fragment-Based Drug Discovery (FBDD) is a powerful strategy in medicinal chemistry that begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. Once a hit is identified, the fragment is progressively optimized and grown into a more potent lead molecule. The thiazole ring is a well-regarded scaffold in this approach.

Thiazoles are recognized as attractive building blocks for fragment libraries due to their wide range of biological activities and their presence in numerous approved drugs and natural products like Thiamine (vitamin B1). uni.lunih.gov Studies have shown that the thiazole scaffold was enriched in active fragments during large-scale screening campaigns at major pharmaceutical companies. nih.gov Specifically, phenylthiazole derivatives have been identified as promising lead compounds in various discovery efforts, including those for new antitubercular agents. nih.gov

The utility of this compound in FBDD is significantly enhanced by its chemical structure. While the 2-phenyl-1,3-thiazole core serves as an effective fragment for initial binding and recognition at a target's active site, the 4-(chloromethyl) group provides a crucial feature: a reactive chemical handle. This electrophilic group can be used for several "hit-to-lead" optimization strategies:

Fragment Growing: The chloromethyl group can be substituted with other chemical moieties to explore the binding pocket and establish new, potency-enhancing interactions.

Covalent Targeting: The group can act as a warhead to form a covalent bond with a nearby nucleophilic amino acid residue (such as cysteine, lysine, or histidine) on the target protein. This can lead to highly potent and selective inhibitors with prolonged duration of action.

However, the reactivity of such fragments must be carefully characterized to avoid promiscuous, non-specific activity. Research on fragment-sized thiazoles emphasizes the need for a thorough profiling cascade to validate hits. nih.gov This involves a series of assays to rule out false positives arising from mechanisms like redox cycling or non-specific thiol reactivity. nih.gov Distinguishing deliberate covalent targeting from non-specific reactivity is critical for advancing a fragment toward a viable drug candidate. nih.gov

Table 1: Exemplary Profiling Assays for Thiazole-Based Fragments

| Assay Category | Specific Test | Purpose | Reference |

|---|---|---|---|

| Biochemical Inhibition | Target-specific enzyme assays | To confirm direct inhibition of the biological target. | nih.gov |

| Redox Activity | HRP-PR Assay, H₂DCFDA Assay | To detect redox cycling and generation of reactive oxygen species (ROS), which can cause non-specific inhibition. | nih.gov |

| Thiol Reactivity | DTNB Assay | To assess reactivity with thiol groups, mimicking residues like cysteine, and identify potential for non-specific covalent modification. | nih.gov |

| Aqueous Stability | Stability in buffer over time | To ensure the compound is stable under assay conditions and not degrading into a reactive species. | nih.gov |

Design and Synthesis of Radiotracers and Metal Complexes for Biomedical Research

The structural attributes of this compound also make it an excellent starting point for the synthesis of specialized probes for biomedical research, such as radiotracers for imaging and metal-based therapeutic agents.

Design and Synthesis of Radiotracers

Radiotracers are molecules containing a radioactive isotope that are used in diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The design of a successful radiotracer requires a scaffold that can be readily labeled with an isotope without losing its affinity for the biological target.

The 4-(chloromethyl) group on the phenylthiazole core is an ideal site for introducing a radionuclide. Its reactivity allows for straightforward synthetic modifications, including:

Direct Radiolabeling: Nucleophilic substitution of the chloride with a radiohalide, such as [¹⁸F]Fluoride, provides a direct route to a PET tracer. This one-step reaction is advantageous for working with short-lived isotopes.

Prosthetic Group Attachment: The chloromethyl group can be reacted with a bifunctional chelating agent (e.g., DOTA, NOTA). This chelator can then be used to stably coordinate a radiometal ion, such as Gallium-68 (⁶⁸Ga) for PET or Technetium-99m (⁹⁹ᵐTc) for SPECT imaging. This multi-step approach offers versatility in the choice of radiometal.

The resulting radiolabeled 2-phenyl-1,3-thiazole derivative could then be used in vivo to visualize the distribution and quantify the expression of its target protein, aiding in disease diagnosis and monitoring treatment response.

Design and Synthesis of Metal Complexes

Heterocyclic compounds containing nitrogen and sulfur atoms are excellent ligands for coordinating with transition metals. Phenyl-azole structures, in particular, have been successfully used to create stable and functional metal complexes, including highly luminescent iridium(III) complexes for bioimaging and catalysis. nih.gov

The this compound scaffold can be leveraged to create novel metal complexes for biomedical applications. The thiazole ring itself, with its nitrogen and sulfur atoms, can participate in metal coordination. The synthetic strategy often involves modifying the reactive chloromethyl group to introduce a more robust chelating system. For example, the chloride could be displaced by a pyridine (B92270), bipyridine, or phenanthroline moiety, creating a bidentate or tridentate ligand. This new ligand can then be reacted with a metal salt (e.g., of ruthenium, iridium, platinum, or gold) to form a stable organometallic complex.

These complexes could be designed for various functions:

Luminescent Probes: Iridium(III) and Ruthenium(II) complexes often exhibit strong photoluminescence, making them suitable for cellular imaging and as biosensors.

Anticancer Agents: Platinum(II) and Gold(I) complexes are known classes of anticancer drugs. New thiazole-based ligands could modulate the activity, selectivity, and toxicity profiles of these metal-based therapeutics.

Table 2: Potential Modifications and Applications in Biomedical Research